molecular formula C14H19N3O5 B13995349 2-[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetic acid

2-[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetic acid

Cat. No.: B13995349
M. Wt: 309.32 g/mol
InChI Key: DLZKEQQWXODGGZ-UHFFFAOYSA-N
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Description

2-[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes amino and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetic acid typically involves multiple steps. One common method includes the reaction of 2-amino-3-(4-hydroxyphenyl)propanoic acid with specific reagents under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity while minimizing production costs. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens for substitution reactions. The conditions vary depending on the desired reaction, but they generally require controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives[5][5].

Scientific Research Applications

2-[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for targeted research and industrial applications .

Properties

IUPAC Name

2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-8(13(21)16-7-12(19)20)17-14(22)11(15)6-9-2-4-10(18)5-3-9/h2-5,8,11,18H,6-7,15H2,1H3,(H,16,21)(H,17,22)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZKEQQWXODGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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